REACTION_CXSMILES
|
ClCl.[CH:3](=[N:5][OH:6])[CH3:4].C(=O)(O)[O-].[Na+].[Cl:12][C:13]1[C:14](=[O:21])[CH:15]=[CH:16][C:17](=[O:20])[C:18]=1[Cl:19]>O>[C:3](#[N+:5][O-:6])[CH3:4].[Cl:12][C:13]1[C:14](=[O:21])[C:15]2[C:3]([CH3:4])=[N:5][O:6][C:16]=2[C:17](=[O:20])[C:18]=1[Cl:19] |f:2.3|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
acetaldoxime
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)=NO
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C=CC(C1Cl)=O)=O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0°-5° C for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The dried extracts were evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)#[N+][O-]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(C2=C(C(=NO2)C)C1=O)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |